molecular formula C19H20O4 B3023757 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone CAS No. 898774-56-6

3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Cat. No. B3023757
CAS RN: 898774-56-6
M. Wt: 312.4 g/mol
InChI Key: DXVRKXICWYKHGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the formation of carbon-carbon and carbon-oxygen bonds, as well as the introduction of functional groups such as methoxy and carboxylate groups. For instance, the synthesis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate involved the aromatization of a cyclohexenone derivative using iodine and methanol under reflux conditions . This suggests that similar conditions could potentially be used for the synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone can be elucidated using spectroscopic methods such as FT-Raman, FTIR spectroscopy, and NMR . These techniques allow for the determination of functional groups, bond types, and the overall geometry of the molecule. For example, the crystal structure of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by single crystal X-ray diffraction studies . Similar analytical methods could be applied to determine the molecular structure of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone.

Chemical Reactions Analysis

The reactivity of compounds with similar structures to 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone can be inferred from their behavior in various chemical reactions. For example, the 2,2-dimethyl-1-(p-methoxyphenyl)propyl cation, which shares the methoxyphenyl motif, undergoes nucleophilic reactions with methanol or phenol, leading to products with a rearranged carbon skeleton . This indicates that the methoxyphenyl group can influence the reactivity and outcome of reactions involving carbocations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone can be predicted based on their molecular structure and functional groups. For instance, the vibrational spectral analysis of 2-hydroxy-3-(2-methoxyphenoxy) propyl carbamate provided insights into the vibrational frequencies and intensities of the vibrational bands, which are related to the physical properties of the molecule . Additionally, the thermal stability of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt was studied, showing dehydration and decomposition temperatures . These studies suggest that the physical and chemical properties of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone could be similarly analyzed to determine its stability and reactivity.

properties

IUPAC Name

ethyl 3-[3-(3-methoxyphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-23-19(21)16-8-5-7-15(13-16)18(20)11-10-14-6-4-9-17(12-14)22-2/h4-9,12-13H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVRKXICWYKHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644218
Record name Ethyl 3-[3-(3-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

CAS RN

898774-56-6
Record name Ethyl 3-[3-(3-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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